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Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and

spectroscopic characteristics of 2-(4-Methylphenoxy)ethanol (CAS No: 15149-10-7). As a

member of the aryl alkyl alcohol and glycol ether families, this compound finds significant

application as a fragrance ingredient. This document is structured to provide researchers,

chemists, and drug development professionals with a foundational understanding of its

molecular identity, synthesis, reactivity, and analytical characterization. We delve into detailed

experimental protocols for its synthesis and analysis, underpinned by an explanation of the

chemical principles that govern these procedures. All data is supported by authoritative

references to ensure scientific integrity.

Chemical Identity and Nomenclature
2-(4-Methylphenoxy)ethanol is systematically named as an ethanol molecule substituted at

the 2-position with a 4-methylphenoxy group. Its structure combines a primary alcohol, an ether

linkage, and a para-substituted aromatic ring.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b085395?utm_src=pdf-interest
https://www.benchchem.com/product/b085395?utm_src=pdf-body
https://www.benchchem.com/product/b085395?utm_src=pdf-body
https://www.benchchem.com/product/b085395?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value Source

IUPAC Name 2-(4-methylphenoxy)ethanol [1]

CAS Registry Number 15149-10-7 [2]

Molecular Formula C₉H₁₂O₂ [2]

Molecular Weight 152.19 g/mol [2]

Synonyms

Ethylene glycol mono-p-tolyl

ether, 2-(p-Tolyloxy)ethanol, p-

Cresoxyethanol

[1][2]

InChI

InChI=1S/C9H12O2/c1-8-2-4-

9(5-3-8)11-7-6-10/h2-5,10H,6-

7H2,1H3

[1]

SMILES CC1=CC=C(C=C1)OCCO [1]

Physical and Thermodynamic Properties
The physical properties of 2-(4-Methylphenoxy)ethanol are dictated by its molecular structure,

which includes a polar hydroxyl group capable of hydrogen bonding and a moderately nonpolar

p-tolyl ether moiety. This duality results in balanced hydrophilicity and lipophilicity.

Property Value Notes and Source

Melting Point 39.43 °C Predicted value.

Boiling Point 261.19 °C Predicted value.

Water Solubility 9,407 mg/L at 25 °C

High solubility for an organic

molecule of its size, attributed

to the hydroxyl group.

Log Kₒw (Octanol-Water

Partition Coefficient)
1.65

Indicates a moderate balance

between lipid and water

solubility.

Vapor Pressure 0.00117 mm Hg at 25 °C
Low volatility under standard

conditions.
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Synthesis via Williamson Ether Synthesis
Causality and Rationale: The most direct and common synthetic route to 2-(4-
Methylphenoxy)ethanol is the Williamson ether synthesis.[3] This reaction is a classic

example of an Sₙ2 nucleophilic substitution.[3] The methodology is ideal because it involves the

reaction of a phenoxide, which is an excellent nucleophile, with a primary alkyl halide, which is

highly susceptible to backside attack with minimal risk of competing elimination reactions.[3] In

this specific synthesis, the nucleophile is the p-cresolate anion, formed by deprotonating p-

cresol with a strong base. This anion then displaces a halide from a 2-haloethanol, such as 2-

chloroethanol or 2-bromoethanol.

Reactants

Process
p-Cresol

Deprotonation
in Solvent

Strong Base
(e.g., NaOH, KOH)

2-Chloroethanol

Sₙ2 Nucleophilic
Substitution

Electrophile

p-Cresolate
(Nucleophile) Aqueous Workup

& Extraction 2-(4-Methylphenoxy)ethanol

Click to download full resolution via product page

Caption: General workflow for the Williamson ether synthesis of 2-(4-Methylphenoxy)ethanol.

See Section 7 for a detailed, step-by-step experimental protocol.

Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous structural confirmation of the

synthesized molecule.
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum provides a distinct fingerprint of the molecule's hydrogen

environments.

Aromatic Protons (δ ≈ 6.8-7.1 ppm): The para-substituted aromatic ring will show two

signals, each integrating to 2H. These will appear as a pair of doublets due to ortho-coupling,

characteristic of an AA'BB' system.

Ether-linked Methylene Protons (-O-CH₂-, δ ≈ 4.0-4.2 ppm): These protons are deshielded

by the adjacent ether oxygen and will appear as a triplet, split by the neighboring hydroxyl-

bearing methylene group.

Hydroxyl-linked Methylene Protons (-CH₂-OH, δ ≈ 3.8-4.0 ppm): This signal will also be a

triplet, coupled to the ether-linked methylene protons. Its chemical shift can be variable and

depends on concentration and solvent.

Hydroxyl Proton (-OH, variable shift): The hydroxyl proton typically appears as a broad

singlet. Its position is highly dependent on solvent, temperature, and concentration. It can be

confirmed by D₂O exchange, which causes the signal to disappear.

Methyl Protons (-CH₃, δ ≈ 2.3 ppm): The methyl group on the aromatic ring will appear as a

sharp singlet, integrating to 3H.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will show 7 distinct signals, corresponding to the 7 unique carbon

environments in the molecule (note the symmetry of the aromatic ring).

Aromatic Carbons (δ ≈ 114-156 ppm): Four signals are expected: C1 (ipso, ether-linked),

C2/C6, C3/C5, and C4 (ipso, methyl-linked).

Ether-linked Methylene Carbon (-O-CH₂-, δ ≈ 68-70 ppm): Deshielded by the adjacent

oxygen.

Hydroxyl-linked Methylene Carbon (-CH₂-OH, δ ≈ 60-62 ppm):

Methyl Carbon (-CH₃, δ ≈ 20-22 ppm):
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Infrared (IR) Spectroscopy
The IR spectrum confirms the presence of key functional groups.[4][5][6][7]

O-H Stretch (≈ 3200-3550 cm⁻¹): A strong, broad absorption characteristic of a hydrogen-

bonded alcohol.[5][6]

Aromatic C-H Stretch (≈ 3010-3100 cm⁻¹): Medium to weak absorptions appearing just

above 3000 cm⁻¹.[4][7]

Aliphatic C-H Stretch (≈ 2850-2960 cm⁻¹): Medium to strong absorptions from the methylene

and methyl groups.[4][5]

Aromatic C=C Bending (≈ 1500-1600 cm⁻¹): Two or more medium-intensity bands

characteristic of the benzene ring.[4]

C-O Stretch (Ether & Alcohol) (≈ 1050-1250 cm⁻¹): Strong, distinct bands. The aryl-alkyl

ether C-O stretch will be around 1240 cm⁻¹, while the primary alcohol C-O stretch will be

near 1050 cm⁻¹.[4]

Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is used to determine the molecular weight and

fragmentation pattern.

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 152, corresponding to the

molecular formula C₉H₁₂O₂⁺.[1]

Key Fragmentation: The fragmentation pattern is dominated by cleavage of the ether bond.

The base peak is typically observed at m/z 108, resulting from the formation of the stable p-

cresol radical cation [CH₃C₆H₄OH]⁺•.[1] This occurs via a rearrangement and loss of

ethylene oxide. Another significant peak at m/z 107 corresponds to the benzylic-type cation

[CH₃C₆H₄O]⁺, formed by cleavage of the C-C bond alpha to the ring.[1][8] Other observed

fragments include m/z 91 (tropylium ion) and m/z 77 (phenyl cation).[1]

Chemical Reactivity
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The reactivity of 2-(4-Methylphenoxy)ethanol is governed by its two primary functional

groups: the primary alcohol and the aryl alkyl ether.

Alcohol Group: The primary hydroxyl group can undergo typical alcohol reactions. It can be

oxidized to an aldehyde or a carboxylic acid, esterified with carboxylic acids or acyl

chlorides, or converted to a better leaving group (e.g., a tosylate) for subsequent nucleophilic

substitution.[9]

Ether Group: The aryl alkyl ether linkage is generally stable to bases, oxidizing agents, and

reducing agents, making it a useful protecting group.[10] However, it can be cleaved under

harsh conditions using strong acids like HBr or HI.[10] This cleavage will exclusively yield p-

cresol and a 2-haloethanol, as nucleophilic attack on the sp²-hybridized aromatic carbon is

disfavored.[10]

Safety, Handling, and Toxicology
Hazard Identification: Aggregated GHS information indicates that this chemical may be harmful

if swallowed (Acute Toxicity 4).[1] However, a significant number of reports indicate it does not

meet GHS hazard criteria.[1] Handling: Standard laboratory practices should be employed. Use

in a well-ventilated area, wear appropriate personal protective equipment (PPE), including

safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes and avoid inhalation of

vapors.[11][12] Toxicology:In vitro genotoxicity testing has shown no evidence of cytotoxicity or

mutagenicity. Read-across data from the structurally similar 2-phenoxyethanol further supports

a low genotoxic risk. It is used as a fragrance ingredient and is subject to IFRA (International

Fragrance Association) standards.

Key Experimental Protocols
The following protocols are provided as self-validating systems for the synthesis and analysis

of 2-(4-Methylphenoxy)ethanol.

Protocol 1: Synthesis via Williamson Ether Synthesis
Objective: To synthesize 2-(4-Methylphenoxy)ethanol from p-cresol and 2-chloroethanol.

Materials:
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p-Cresol (1.0 eq.)

Sodium hydroxide (NaOH) (1.1 eq.)

2-Chloroethanol (1.05 eq.)

Ethanol (as solvent)

Diethyl ether

Saturated sodium bicarbonate solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-cresol

(1.0 eq.) and sodium hydroxide (1.1 eq.) in ethanol. Stir at room temperature for 15 minutes

to ensure complete formation of the sodium p-cresolate salt.

Nucleophilic Substitution: Add 2-chloroethanol (1.05 eq.) to the flask. Attach a reflux

condenser and heat the mixture to a gentle reflux.

Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer

Chromatography (TLC). The disappearance of the p-cresol spot indicates the reaction is

nearing completion. This typically takes 4-6 hours.

Workup - Quenching: Once the reaction is complete, allow the mixture to cool to room

temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

Workup - Extraction: Add water to the residue to dissolve the inorganic salts. Transfer the

mixture to a separatory funnel and extract three times with diethyl ether.
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Workup - Washing: Combine the organic layers and wash sequentially with saturated sodium

bicarbonate solution (to remove any unreacted p-cresol) and brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate under reduced pressure to yield the crude product.

Purification (Optional): If necessary, purify the crude product by column chromatography on

silica gel or by vacuum distillation.

Protocol 2: Purity and Identity Confirmation by GC-MS
Objective: To determine the purity and confirm the identity of the synthesized 2-(4-
Methylphenoxy)ethanol.

Materials:

Synthesized product sample

High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)

GC vials with caps

Gas Chromatograph-Mass Spectrometer (GC-MS) system with a suitable capillary column

(e.g., DB-5ms or equivalent).[13]

Procedure:

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in the chosen

solvent.[13] Filter if any particulates are present. Transfer the solution to a GC vial.

Instrumentation Setup:

Injector: Set to a temperature of 250 °C with a split ratio (e.g., 50:1).

GC Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C,

and hold for 5 minutes. (This program should be optimized based on the specific

instrument and column).
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MS Detector: Set to scan a mass range of m/z 40-400 in Electron Ionization (EI) mode.

Data Acquisition: Inject 1 µL of the prepared sample into the GC-MS system.

Data Analysis (Self-Validation):

Purity Assessment: Analyze the resulting chromatogram. The purity can be estimated by

the area percentage of the main peak corresponding to the product. A pure sample should

show a single major peak.

Identity Confirmation: Analyze the mass spectrum of the main peak. Compare the

obtained spectrum with a reference library (e.g., NIST) and with the expected

fragmentation pattern (M⁺• at m/z 152, base peak at m/z 108).[1] The retention time and

mass spectrum should be consistent with a known standard if available.
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Caption: Workflow for the analytical validation of 2-(4-Methylphenoxy)ethanol by GC-MS.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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